molecular formula C13H12N2O B3307962 N-methyl-6-phenylnicotinamide CAS No. 936083-34-0

N-methyl-6-phenylnicotinamide

Cat. No. B3307962
CAS RN: 936083-34-0
M. Wt: 212.25 g/mol
InChI Key: NAEYGPOLCURQPN-UHFFFAOYSA-N
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Description

“N-methyl-6-phenylnicotinamide” is a derivative of “N-methylnicotinamide”, which is an experimental drug with no approved indication or marketed formulation . It is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3), and as such, N-methylnicotinamide is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . Another possible method could involve the synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) of several amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like MolView , which allows for the conversion of a 2D structural formula into a 3D model . The binding orientation of the molecule can be determined through computer-based docking .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be analyzed using principles of chemical reactor analysis and quantitative chemical analysis . These methods can provide insights into the stoichiometric coefficients, extent of a chemical reaction, and the characterization of the reactor feed and performance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques relevant in high-throughput biomaterials research . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

The mechanism of action of “N-methyl-6-phenylnicotinamide” could potentially involve acting as an agonist at nicotinic acetylcholine receptors . This would involve stimulating neurons and ultimately blocking synaptic transmission .

Safety and Hazards

The safety and hazards associated with “N-methyl-6-phenylnicotinamide” could potentially involve avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation would be necessary when handling this compound .

properties

IUPAC Name

N-methyl-6-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-14-13(16)11-7-8-12(15-9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEYGPOLCURQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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